1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid
Description
The compound “1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid” is a complex organic molecule. It contains a tetrahydroquinoline core, which is a type of heterocyclic compound. This core is substituted with a carboxylic acid group at the 6-position and a 4-methylbenzyl group at the 1-position .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, including the formation of the tetrahydroquinoline ring, the introduction of the carboxylic acid group, and the attachment of the 4-methylbenzyl group. Unfortunately, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the presence of the tetrahydroquinoline ring, a carboxylic acid group, and a 4-methylbenzyl group. The presence of these functional groups would likely confer specific physical and chemical properties to the molecule .
Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present in its structure. The carboxylic acid group is typically reactive and can undergo a variety of reactions, including esterification and amide formation. The tetrahydroquinoline core may also participate in various reactions depending on the specific conditions .
Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the carboxylic acid group could confer acidity to the molecule. The compound is likely to be solid at room temperature, and its solubility would depend on the specific nature of the solvent .
Future Directions
properties
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-oxo-3,4-dihydroquinoline-6-carboxylic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17NO3/c1-12-2-4-13(5-3-12)11-19-16-8-6-15(18(21)22)10-14(16)7-9-17(19)20/h2-6,8,10H,7,9,11H2,1H3,(H,21,22) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MTPBQYOSFCPTSM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C(=O)CCC3=C2C=CC(=C3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Methylbenzyl)-2-oxo-1,2,3,4-tetrahydroquinoline-6-carboxylic acid |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.